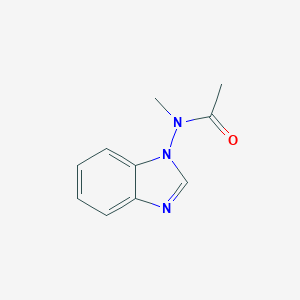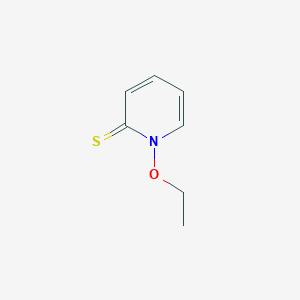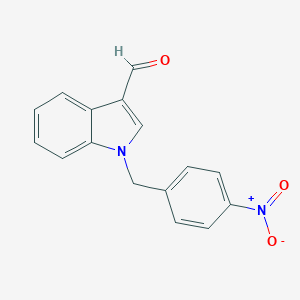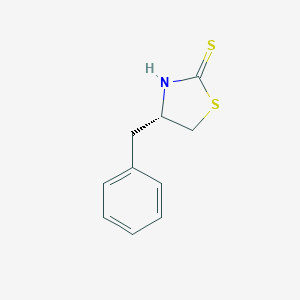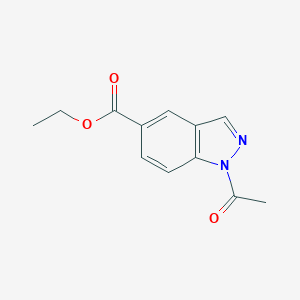
Morpholine, 4-((2-(dicyanomethyl)-4-quinolinyl)carbonyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Morpholine, 4-((2-(dicyanomethyl)-4-quinolinyl)carbonyl)-, commonly known as DCMQ, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. DCMQ is a quinoline-based molecule that contains a dicyanomethyl group, which makes it a highly electron-deficient compound. This electron-deficient nature of DCMQ makes it an excellent electron acceptor and an ideal candidate for various applications in chemistry and biology.
作用机制
The mechanism of action of DCMQ is not well understood. However, it is believed that DCMQ acts as an electron acceptor in various chemical reactions, including organic solar cells and organic field-effect transistors. In catalysis, DCMQ acts as a catalyst by facilitating the formation of chemical bonds between two or more molecules.
生化和生理效应
The biochemical and physiological effects of DCMQ are not well understood. However, it has been shown that DCMQ can interact with proteins and other biological molecules, making it a potential candidate for various biological applications.
实验室实验的优点和局限性
One of the main advantages of DCMQ is its electron-deficient nature, which makes it an excellent electron acceptor and an ideal candidate for various applications in chemistry and biology. However, one of the limitations of DCMQ is its toxicity, which can limit its use in biological applications.
未来方向
There are several future directions for DCMQ research, including the development of new synthesis methods, the study of its mechanism of action, and its potential applications in biotechnology. Additionally, DCMQ can be used as a fluorescent probe for detecting protein-ligand interactions, making it a potential candidate for drug discovery and development. Overall, DCMQ has the potential to revolutionize various scientific fields and open up new avenues for research.
合成方法
DCMQ can be synthesized using various methods, including the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction, the Sonogashira coupling reaction, and the Stille coupling reaction. Among these methods, the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction is the most commonly used method for synthesizing DCMQ.
科学研究应用
DCMQ has been extensively studied for its potential applications in various scientific fields, including organic electronics, catalysis, and biochemistry. In organic electronics, DCMQ has been used as an electron acceptor in organic solar cells and organic field-effect transistors. In catalysis, DCMQ has been used as a catalyst in various organic reactions, including the Suzuki-Miyaura cross-coupling reaction and the Heck reaction. In biochemistry, DCMQ has been studied for its potential use as a fluorescent probe for detecting protein-ligand interactions.
属性
CAS 编号 |
180859-71-6 |
|---|---|
产品名称 |
Morpholine, 4-((2-(dicyanomethyl)-4-quinolinyl)carbonyl)- |
分子式 |
C17H14N4O2 |
分子量 |
306.32 g/mol |
IUPAC 名称 |
2-[4-(morpholine-4-carbonyl)quinolin-2-yl]propanedinitrile |
InChI |
InChI=1S/C17H14N4O2/c18-10-12(11-19)16-9-14(13-3-1-2-4-15(13)20-16)17(22)21-5-7-23-8-6-21/h1-4,9,12H,5-8H2 |
InChI 键 |
WQBDGVKQUWTBFZ-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C2=CC(=NC3=CC=CC=C32)C(C#N)C#N |
规范 SMILES |
C1COCCN1C(=O)C2=CC(=NC3=CC=CC=C32)C(C#N)C#N |
其他 CAS 编号 |
180859-71-6 |
同义词 |
2-[4-(morpholine-4-carbonyl)quinolin-2-yl]propanedinitrile |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



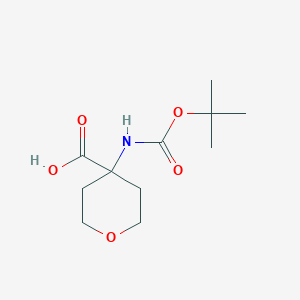
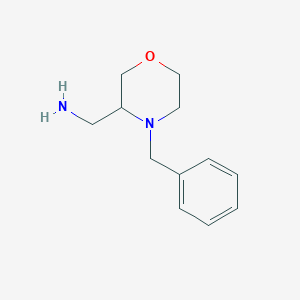
![Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B67327.png)



